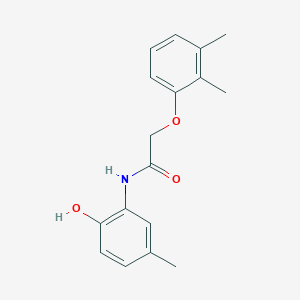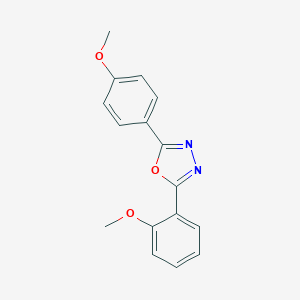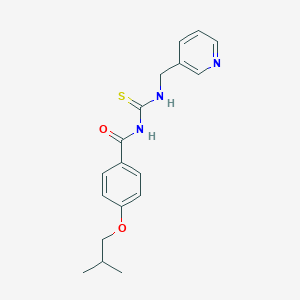
4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide, also known as DCMPS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide is not fully understood. However, it has been suggested that 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide can inhibit the growth of cancer cells and induce apoptosis. 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide has also been shown to have anti-inflammatory effects and to inhibit the production of certain cytokines involved in inflammation. In vivo studies have shown that 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide can reduce tumor growth in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide in lab experiments is its potential as a novel drug candidate for the treatment of cancer and other diseases. However, one limitation is that the mechanism of action of 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide. One area of research could focus on elucidating the mechanism of action of 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide and identifying the specific enzymes and pathways that it targets. Another area of research could focus on optimizing the synthesis method of 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential use of 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Synthesemethoden
4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide can be synthesized through various methods, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with N-(2-phenylethyl)amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide. Other methods of synthesis have also been reported in the literature.
Eigenschaften
Produktname |
4,5-dichloro-2-methyl-N-(2-phenylethyl)benzene-1-sulfonamide |
|---|---|
Molekularformel |
C15H15Cl2NO2S |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
4,5-dichloro-2-methyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-11-9-13(16)14(17)10-15(11)21(19,20)18-8-7-12-5-3-2-4-6-12/h2-6,9-10,18H,7-8H2,1H3 |
InChI-Schlüssel |
JGUQMCZFXHUIOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCC2=CC=CC=C2)Cl)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCC2=CC=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B267645.png)
![2,2-dimethyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B267646.png)
![2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267649.png)
![3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267651.png)
![4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267652.png)
![3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B267653.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B267654.png)


![2-[(2,4-Dichlorophenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B267659.png)

![N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide](/img/structure/B267662.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B267664.png)
